Chemical properties and molecular weight of 7-Fluoro-3-isobutyl-1H-indole
Chemical properties and molecular weight of 7-Fluoro-3-isobutyl-1H-indole
Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
7-Fluoro-3-isobutyl-1H-indole (CAS: 1697462-78-4) is a specialized fluorinated heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] As a derivative of the indole scaffold—one of the most privileged structures in drug discovery—this molecule combines the lipophilic bulk of an isobutyl group at the C3 position with the electronic modulation of a fluorine atom at the C7 position.[2]
This specific substitution pattern is valuable for modulating metabolic stability and optimizing ligand-protein binding interactions.[2] The C7-fluorine atom serves as a bioisostere for hydrogen, altering the pKa of the indole N-H and influencing the electron density of the aromatic system without significantly changing steric volume.[2] This guide details its physicochemical properties, authoritative synthetic pathways, and utility in medicinal chemistry.[2][4]
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]
Identification Data
| Parameter | Technical Specification |
| Chemical Name | 7-Fluoro-3-isobutyl-1H-indole |
| CAS Registry Number | 1697462-78-4 |
| Molecular Formula | C₁₂H₁₄FN |
| Molecular Weight | 191.25 g/mol |
| Exact Mass | 191.1110 g/mol |
| SMILES | CC(C)CC1=CNC2=C1C=CC(F)=C2 |
| InChI Key | Derived from structure |
Calculated Physicochemical Profile
The following properties are derived from structure-activity relationship (SAR) models for fluorinated alkyl-indoles.
| Property | Value (Predicted) | Significance |
| LogP (Lipophilicity) | 3.8 – 4.2 | High lipophilicity due to the isobutyl chain; suitable for CNS penetration but requires formulation optimization for solubility.[2] |
| TPSA | 15.79 Ų | Low polar surface area, indicating high membrane permeability.[2] |
| H-Bond Donors | 1 (Indole NH) | Critical for hydrogen bonding with receptor pockets (e.g., kinase hinge regions).[2] |
| H-Bond Acceptors | 1 (Fluorine) | The fluorine atom acts as a weak acceptor and modulates the acidity of the NH proton.[2] |
| pKa (Indole NH) | ~16.0 | The electron-withdrawing C7-fluorine slightly increases the acidity of the NH compared to unsubstituted indole (pKa ~16.2).[2] |
Synthetic Pathways[2][8][11]
The synthesis of 7-Fluoro-3-isobutyl-1H-indole can be achieved through two primary authoritative routes. The Fischer Indole Synthesis is preferred for de novo construction, while C3-Alkylation is used when starting from the commercially available 7-fluoroindole core.[2]
Route A: Fischer Indole Synthesis (De Novo)
This pathway is the most robust for scale-up, avoiding the regioselectivity issues often seen in direct alkylation.[2]
-
Precursors: (2-Fluorophenyl)hydrazine hydrochloride and 4-Methylpentanal (Isovaleraldehyde).[2]
-
Mechanism: Acid-catalyzed condensation to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia elimination, and aromatization.[2]
-
Conditions: 4% H₂SO4 or Polyphosphoric acid (PPA), reflux.[2]
Route B: Reductive Alkylation of 7-Fluoroindole[2]
-
Precursors: 7-Fluoroindole + Isobutyraldehyde.[2]
-
Reagents: Sodium triacetoxyborohydride (STAB) or NaBH₄ in acidic media.
-
Mechanism: Formation of an electrophilic iminium ion at C3 followed by reduction.[2] This route preserves the sensitive C7-fluorine bond.[2]
Synthesis Workflow Diagram
The following diagram illustrates the mechanistic logic of the Fischer Indole Synthesis route.
Caption: Mechanistic flow of the Fischer Indole Synthesis converting hydrazine and aldehyde precursors into the target indole scaffold.[1][2][5]
Applications in Drug Discovery[4][5][13][14]
Bioisosterism and Electronic Modulation
The incorporation of fluorine at the C7 position is a strategic medicinal chemistry tactic:
-
Metabolic Blocking: The C7 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate.[2] -
Electronic Effects: Fluorine is highly electronegative.[2] Its presence at C7 pulls electron density away from the indole nitrogen, making the N-H bond a better hydrogen bond donor.[2] This often enhances potency against targets where the indole NH binds to a backbone carbonyl (e.g., in the hinge region of kinase enzymes).
Scaffold Utility
This molecule serves as a core pharmacophore for:
-
Kinase Inhibitors: The 3-substituted indole motif is ubiquitous in kinase inhibitors (e.g., Sunitinib derivatives).[2]
-
GPCR Ligands: Tryptamine analogs (which share the indole core) often target serotonin (5-HT) receptors.[2] The isobutyl group provides hydrophobic bulk that can occupy specific lipophilic pockets in these receptors.
-
Antivirulence Agents: 7-Fluoroindole derivatives have been specifically cited for their ability to inhibit biofilm formation and quorum sensing in Pseudomonas aeruginosa without triggering antibiotic resistance.[2][6]
Experimental Protocol: Characterization Standards
For researchers verifying the identity of synthesized 7-Fluoro-3-isobutyl-1H-indole, the following spectral signatures are expected.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 0.95 (d, 6H): Methyl protons of the isobutyl group (doublet due to CH coupling).[2]
-
δ 1.95 (m, 1H): Methine proton of the isobutyl group (multiplet).
-
δ 2.60 (d, 2H): Methylene protons connecting the isobutyl group to C3.
-
δ 6.90 - 7.50 (m, 3H): Aromatic protons (H4, H5, H6).[2] The splitting pattern will be complex due to H-F coupling.[2]
-
δ 8.10 (br s, 1H): Indole NH proton (broad singlet, exchangeable with D₂O).[2]
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.[2]
References
-
Key Organics. (2024). Product Analysis: 7-Fluoro-3-isobutyl-1H-indole (CAS 1697462-78-4).[1][2][3][9][10] Retrieved from [2]
-
BLD Pharm. (2024).[2] Safety Data Sheet and Compound Properties for Fluorinated Indoles.[2] Retrieved from [2]
-
Lee, J. H., et al. (2012).[2] "7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa."[2][11][6] FEMS Microbiology Letters, 329(1), 36–44.[2] [2][11]
-
Takeuchi, Y., et al. (2000).[2] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles." Organic Letters, 2(5), 639–642.[2] (Context on fluorinated indole reactivity). [2]
-
Combi-Blocks. (2024). Catalog Entry: 7-Fluoro-3-isobutyl-1H-indole.[1][2][3][9][12][10][13] Retrieved from [2]
Sources
- 1. 1701900-86-8|3-Cyclobutyl-7-fluoro-1H-indole|BLDpharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 7-Fluoro-3-isobutyl-1H-indole_1697462-78-4_杭州海瑞化工有限公司 [hairuichem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Fluoroindole CAS#: 387-44-0 [m.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.be [fishersci.be]
- 9. 7-Fluoro-3-isobutyl-1H-indole_1697462-78-4_Hairui Chemical [hairuichem.com]
- 10. keyorganics.net [keyorganics.net]
- 11. ossila.com [ossila.com]
- 12. parchem.com [parchem.com]
- 13. [1697462-78-4], MFCD27995749, 7-Fluoro-3-isobutyl-1h-indole [combi-blocks.com]
